Cyclocarioside B

Beschreibung

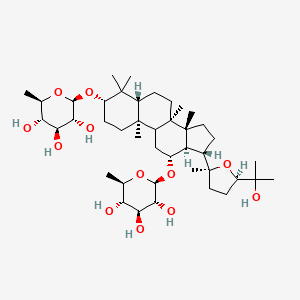

Cyclocarioside B is a seco-dammarane triterpenoid glycoside isolated from the leaves of Cyclocarya paliurus, a medicinal plant endemic to China. Structurally, it features a dammarane-derived aglycone with oxidative modifications and glycosylation at specific positions, as confirmed by NMR and HRESIMS analyses . Its bioactivity is attributed to its unique triterpenoid scaffold and sugar moiety composition, which influence receptor binding and metabolic regulation.

Eigenschaften

Molekularformel |

C42H72O12 |

|---|---|

Molekulargewicht |

769.0 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-12-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H72O12/c1-20-29(43)31(45)33(47)35(50-20)52-23-19-25-39(7)15-13-26(53-36-34(48)32(46)30(44)21(2)51-36)37(3,4)24(39)12-17-40(25,8)41(9)16-11-22(28(23)41)42(10)18-14-27(54-42)38(5,6)49/h20-36,43-49H,11-19H2,1-10H3/t20-,21-,22+,23-,24+,25?,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,39+,40-,41-,42+/m1/s1 |

InChI-Schlüssel |

ZVLOGFWPCWANJM-LUBJNMKGSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4(C3C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@]6(CC[C@@H](O6)C(C)(C)O)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O)O)C)C)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)OC7C(C(C(C(O7)C)O)O)O)C)C)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclocarioside B involves the extraction of triterpenoid saponins from the leaves of Cyclocarya paliurus. The process typically includes:

Extraction: Leaves are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Purification: The extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate Cyclocarioside B

Industrial Production Methods

Industrial production of Cyclocarioside B focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclocarioside B undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cyclocarioside B, which may exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying triterpenoid saponin chemistry and developing new synthetic methodologies.

Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound in various biological assays.

Medicine: Explored for its hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and hyperlipidemia.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties

Wirkmechanismus

Cyclocarioside B exerts its effects through multiple molecular targets and pathways:

Hypoglycemic Effect: It promotes glucose uptake in the absence of insulin by modulating the insulin receptor substrate 1 pathway.

Hypolipidemic Effect: It reduces lipid levels by inhibiting key enzymes involved in lipid metabolism.

Anti-inflammatory Effect: It ameliorates inflammation by inhibiting pro-inflammatory cytokines and signaling pathways

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The structural diversity among Cyclocarya-derived triterpenoids arises from variations in aglycone oxidation, glycosylation patterns, and side-chain modifications. Below is a comparative analysis:

Key Observations :

- Aglycone Diversity : Cyclocarioside B and II share a seco-dammarane core, while Pterocaryoside B derives from an oleanane skeleton, altering hydrophobicity and receptor affinity.

- Sugar Units: Cyclocarioside B’s glucopyranosyl group contrasts with Cyclocarioside II’s arabinose and Pterocaryoside B’s glucuronic acid, impacting solubility and target specificity.

Functional and Bioactivity Comparison

Functional Insights :

- Anti-Diabetic Activity : Cyclocarioside B and H both target PTP1B, but Cyclocarioside H’s dual glycosylation enhances binding affinity .

- Structural-Activity Relationships : The seco-dammarane aglycone in Cyclocarioside B and II facilitates interactions with metabolic enzymes (e.g., DPP-IV), whereas oleanane-type Pterocaryoside B may prioritize lipid modulation.

Research Findings and Implications

- Molecular Docking: Cyclocarioside H’s superior PTP1B binding (−8.9 kcal·mol⁻¹) compared to oleanolic acid (−7.2 kcal·mol⁻¹) highlights the role of glycosylation in enhancing target engagement .

- Metabolic Regulation : Cyclocarioside II’s DPP-IV interaction suggests utility in preserving incretin hormones, a mechanism distinct from Cyclocarioside B’s insulin sensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.